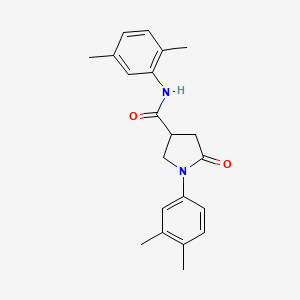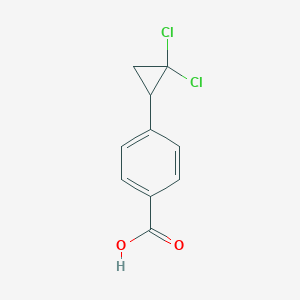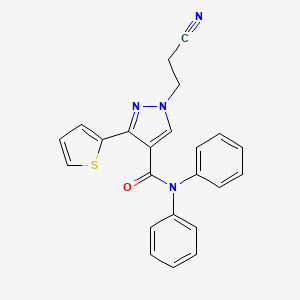
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that plays a role in various physiological and pathological processes.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegenerative disorders, and cancer. The TSPO is overexpressed in activated microglia and astrocytes, which are involved in neuroinflammation. N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in cancer therapy. TSPO expression is upregulated in various types of cancer cells, and N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells.
Mechanism of Action
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the TSPO, which is involved in the regulation of mitochondrial function and steroidogenesis. The exact mechanism of action of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to modulate the immune response and reduce inflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. In animal models, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for specific targeting of cells that overexpress the protein. However, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life, which can limit its effectiveness in some experiments. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective TSPO ligands for use in neuroinflammation and cancer therapy. Another area of interest is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the use of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of potential research.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-5-6-15(3)19(9-13)22-21(25)17-11-20(24)23(12-17)18-8-7-14(2)16(4)10-18/h5-10,17H,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHABPMFIHOJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4167178.png)
![4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4167184.png)
![4'-(4-nitrobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167190.png)
![methyl 4-chloro-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167192.png)
![N-[2-(allyloxy)benzyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B4167200.png)
![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4167207.png)
![1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167209.png)
![N-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4167216.png)
![N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4167217.png)


![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B4167266.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4167273.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4167277.png)